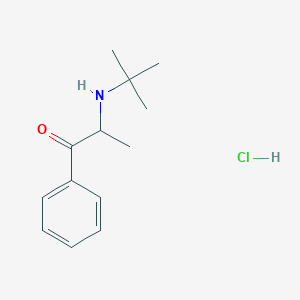

2-(tert-Butylamino)propiophenone Hydrochloride

描述

Synthesis Analysis

The synthesis of tert-butyl compounds can involve different strategies, including direct reactions with tert-butyl-lithium, cyclization reactions, and acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite . For example, the synthesis of 2-tert-butyl-8-hydroxyquinoline involves a direct reaction with tert-butyl-lithium or a cyclization reaction of o-aminophenol with a specific aldehyde . Another example is the synthesis of 2-aminobenzophenones through acylation of anilines, where tert-butyl nitrite serves as both a nitrosation reagent and an oxidant .

Molecular Structure Analysis

The molecular structures of tert-butyl compounds are often confirmed through various spectroscopic methods and sometimes by X-ray crystallography. For instance, the crystal structure of a tert-butyl compound was determined to be orthorhombic with specific cell dimensions and exhibited inter- and intramolecular hydrogen bond interactions . Similarly, the molecular structure of another tert-butyl compound was characterized by X-ray crystallographic analysis and showed intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl compounds can participate in a variety of chemical reactions. For example, tert-butylphenylmethylene(chloro)phosphorane reacts with alcohols and phenol to form phosphonium salts and with carbonyl compounds to form oxaphosphetanes . Another study showed that tert-butylazodiphenylcarbinol decomposes by a chain mechanism involving tert-butyl radicals, which can hydro-tert-butylate unsaturated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group. The copolymers containing tert-butyl groups exhibit high thermooxidative stability . The EPR studies of N-tert-butylaminoxylpurine derivatives revealed pH-dependent structural changes due to the presence of the tert-butyl group . Additionally, the thermal, X-ray, and DFT analyses of tert-butyl compounds provide insights into their stability and reactivity .

科学研究应用

Synthesis and Catalysis

One-Pot Synthesis of Bupropion : This compound serves as a key intermediate in a simplified, one-pot synthesis of bupropion hydrochloride, demonstrating its utility in educational settings for organic chemistry students. The process achieves high purity and yield within two hours, illustrating the compound's role in efficient drug synthesis (Perrine et al., 2000).

Catalytic Alkylation : It has also been implicated in catalytic alkylation reactions facilitated by iron(III) amine-bis(phenolate) complexes. These reactions underscore its potential in synthetic chemistry for C-C cross-coupling processes, contributing to the development of new compounds (Qian et al., 2011).

Photocatalytic Applications

- Photocatalytic Degradation : Research has explored its photocatalytic transformation using titanium dioxide under simulated solar irradiation. This study not only highlights its degradation pathway but also assesses the mineralization and toxicity of the degradation products, pointing to environmental applications in the breakdown of pharmaceutical agents (Sakkas et al., 2007).

Chemical Modification and Reactivity

Chemoselective Tert-Butoxycarbonylation : Its derivatives have been used to demonstrate chemoselective tert-butoxycarbonylation reactions for amines and phenols, showcasing its role in the selective protection of functional groups in synthetic chemistry (Ouchi et al., 2002).

Stereoselective Hydrogenation : In the context of green chemistry, derivatives of this compound have been utilized in stereoselective hydrogenation reactions using supercritical carbon dioxide, presenting an environmentally friendly alternative to traditional organic solvents (Hiyoshi et al., 2007).

未来方向

Bupropion, which “2-(tert-Butylamino)propiophenone Hydrochloride” is related to, is being tested in clinical trials as a candidate treatment for psychostimulant drug abuse, attention‐deficit hyperactivity disorder (ADHD), and obesity . This suggests potential future directions for research into “2-(tert-Butylamino)propiophenone Hydrochloride” and related compounds.

属性

IUPAC Name |

2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZBSTLIANDWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979206 | |

| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butylamino)propiophenone Hydrochloride | |

CAS RN |

63199-74-6 | |

| Record name | 2-(tert-Butylamino)propiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

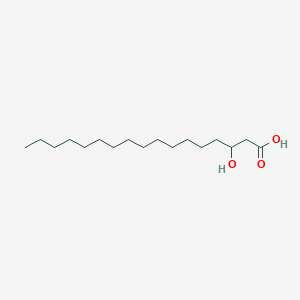

![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)

![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)